

Spectroscopic Analysis of 2-(2-fluorophenyl)benzoic acid: A Comparative Guide

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Compound of Interest

Compound Name: 2-(2-fluorophenyl)benzoic Acid

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This guide provides a comprehensive analysis of the spectroscopic data for **2-(2-fluorophenyl)benzoic acid**, alongside a comparison with structurally related compounds. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(2-fluorophenyl)benzoic acid** and its analogs.

¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Compound	Chemical Shift (δ, ppm) and Multiplicity
2-Fluorobenzoic acid	11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.55 (t, J = 7.92 Hz, 2H)[1]
Benzoic acid	12.35 (s, 1H), 7.29 (m, 5H)[1]
2-Chlorobenzoic acid	8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)[1]
2-(Trifluoromethyl)benzoic acid	¹ H NMR data is available.[2]

Note: Specific peak assignments for **2-(2-fluorophenyl)benzoic acid** are not readily available in the provided search results. The data for related compounds can be used for predictive analysis.

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ or DMSO-d₆, Reference: TMS (δ 0.00 ppm)

Compound	Chemical Shift (δ, ppm)
2-Fluorobenzoic acid	¹³ C NMR data is available.[3]
Benzoic acid	172.60, 133.89, 130.28, 129.39, 128.55[1]
2-Chlorobenzoic acid	171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75[1]
Pentafluorobenzoic acid	The carboxylic acid group shows two peaks at approximately 174 ppm in the solid-state.[4]

Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands (cm ⁻¹)
2-Fluorobenzoic acid	IR spectral data is available.[5]
Benzoic acid	3300-2500 (O-H, broad), 3080-3030 (Ar C-H), 1700-1680 (C=O), 1625-1465 (Ar C=C), 1320-1210 (C-O)[6]
2-Phenylbenzoic acid	IR spectral data is available.[7]

Mass Spectrometry (MS) Data

| Compound | Method | Key Fragments (m/z) | |---|---| | 2-Fluorobenzoic acid | GC-MS (EI) | 140 (M+), 123, 95, 75, 50[5] | | Benzoic acid | EI-MS | Data is available.[8][9] | | 2-Phenylbenzoic acid | EI-MS | Data is available.[10] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrumentation:** Record the ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.[\[1\]](#)
- **Data Acquisition:** Acquire the ^1H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet:** Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - **ATR:** Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
- **Instrumentation:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[\[5\]](#)
- **Data Acquisition:** Scan the sample over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).

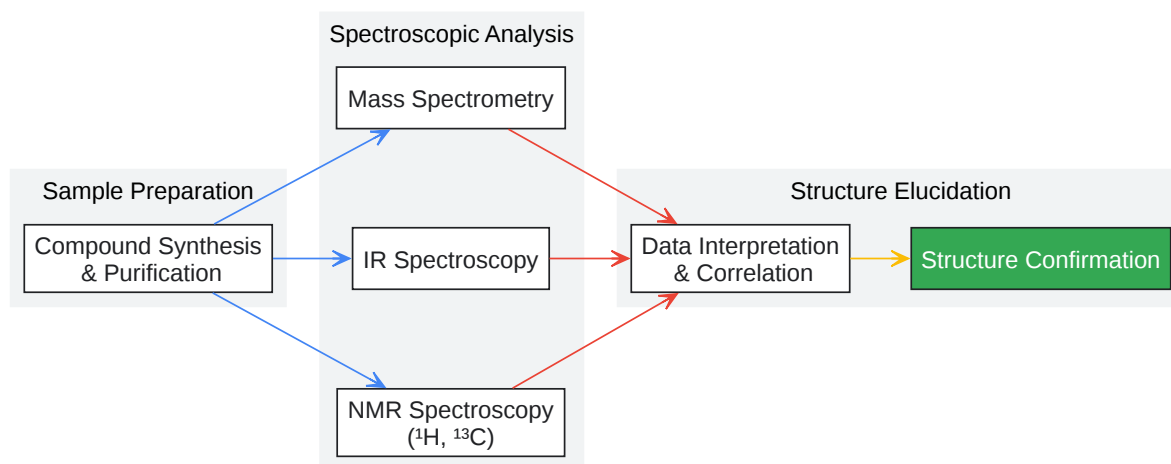
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or Electrospray Ionization (ESI-MS) for less volatile or thermally labile compounds.
- **Ionization:** Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, ion trap).
- **Detection:** Detect the separated ions to generate a mass spectrum.
- **Data Analysis:** Analyze the mass spectrum to determine the molecular weight of the compound and to identify characteristic fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis and structure elucidation.

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